3-(4-Éthylphényl)pipéridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

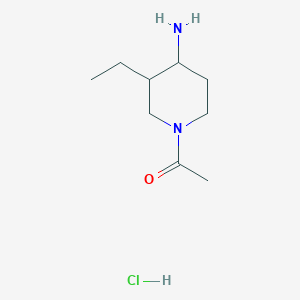

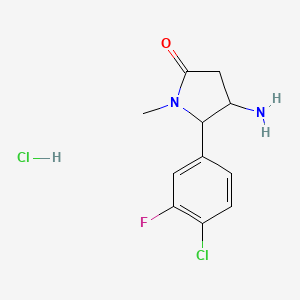

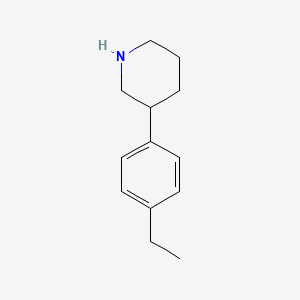

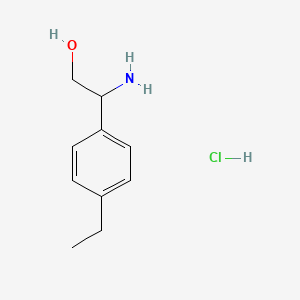

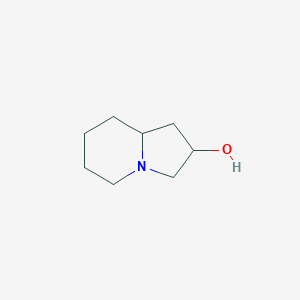

“3-(4-Ethylphenyl)piperidine” is a derivative of piperidine . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is a key synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidines are synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A specific synthesis method for “3-(4-Ethylphenyl)piperidine” is not available in the search results.Molecular Structure Analysis

The molecular structure of “3-(4-Ethylphenyl)piperidine” is similar to that of piperidine, with an additional ethylphenyl group attached to the third carbon atom in the piperidine ring .Applications De Recherche Scientifique

Développement d'agents anticancéreux

Les structures de pipéridine, y compris la “3-(4-Éthylphényl)pipéridine”, ont été explorées pour leur potentiel dans le traitement du cancer. Des chercheurs ont conçu des dérivés de la pipéridine comme inhibiteurs de voies spécifiques impliquées dans la prolifération et la survie des cellules cancéreuses .

Recherche antimicrobienne et antivirale

Le motif pipéridine est une caractéristique commune des composés ayant des propriétés antimicrobiennes et antivirales. “this compound” peut servir d'échafaudage pour développer de nouveaux médicaments ciblant les souches résistantes de bactéries et de virus, répondant ainsi à la préoccupation croissante de la résistance aux antimicrobiens .

Maladie d'Alzheimer et troubles cognitifs

Les dérivés de la pipéridine sont étudiés pour leur potentiel thérapeutique dans la maladie d'Alzheimer et d'autres troubles cognitifs. “this compound” peut contribuer au développement de médicaments capables de modifier le cours des maladies neurodégénératives ou d'améliorer la fonction cognitive .

Orientations Futures

Piperidines are among the most prevalent heterocycles in pharmaceutical core structures . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, “3-(4-Ethylphenyl)piperidine” and its derivatives may have potential applications in the pharmaceutical industry in the future .

Mécanisme D'action

Target of Action

Piperidine derivatives, which include 3-(4-ethylphenyl)piperidine, have been reported to exhibit anticancer potential . They are known to interact with several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB .

Mode of Action

Piperidine derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of cancers . They lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Biochemical Pathways

Piperidine derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of cancers . These include STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB .

Result of Action

Piperidine derivatives have been observed to lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Action Environment

The broad application of suzuki–miyaura coupling, a process that could be used in the synthesis of piperidine derivatives, arises from the exceptionally mild and functional group tolerant reaction conditions .

Analyse Biochimique

Biochemical Properties

3-(4-Ethylphenyl)piperidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with cytochrome P450 enzymes suggests that 3-(4-Ethylphenyl)piperidine may influence the metabolic pathways of other compounds, potentially altering their pharmacokinetics and pharmacodynamics.

Additionally, 3-(4-Ethylphenyl)piperidine has been observed to interact with glutamine synthetase-like proteins, which are involved in the synthesis of glutamine from glutamate . This interaction indicates that the compound may play a role in amino acid metabolism and nitrogen balance within cells.

Cellular Effects

The effects of 3-(4-Ethylphenyl)piperidine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating these pathways, 3-(4-Ethylphenyl)piperidine can affect gene expression and cellular metabolism, leading to changes in cell function.

In cancer cells, 3-(4-Ethylphenyl)piperidine has demonstrated the ability to inhibit cellular proliferation and induce apoptosis

Molecular Mechanism

At the molecular level, 3-(4-Ethylphenyl)piperidine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of cytochrome P450 enzymes, which leads to altered metabolism of other compounds . This inhibition can result in increased or decreased levels of certain metabolites, affecting overall cellular function.

Furthermore, 3-(4-Ethylphenyl)piperidine has been shown to bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events . These events can lead to changes in gene expression, enzyme activity, and ultimately, cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-Ethylphenyl)piperidine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that 3-(4-Ethylphenyl)piperidine can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 3-(4-Ethylphenyl)piperidine vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and reduce inflammation . At higher doses, 3-(4-Ethylphenyl)piperidine can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

3-(4-Ethylphenyl)piperidine is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The compound undergoes biotransformation, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 3-(4-Ethylphenyl)piperidine is transported and distributed through specific transporters and binding proteins . The compound has been shown to accumulate in certain tissues, such as the liver and brain, where it can exert its biochemical effects. The distribution of 3-(4-Ethylphenyl)piperidine is influenced by factors such as lipid solubility and protein binding affinity.

Subcellular Localization

The subcellular localization of 3-(4-Ethylphenyl)piperidine plays a crucial role in its activity and function. The compound has been observed to localize in the endoplasmic reticulum and mitochondria, where it can interact with various enzymes and proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct 3-(4-Ethylphenyl)piperidine to these organelles.

Propriétés

IUPAC Name |

3-(4-ethylphenyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-2-11-5-7-12(8-6-11)13-4-3-9-14-10-13/h5-8,13-14H,2-4,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXBUCHGBFFXJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CCCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1376621.png)

![[4-(Methanesulfonylmethyl)oxan-4-yl]methanol](/img/structure/B1376630.png)